Coerulescine

Descripción

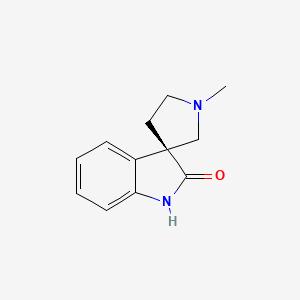

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C12H14N2O |

|---|---|

Peso molecular |

202.25 g/mol |

Nombre IUPAC |

(3R)-1'-methylspiro[1H-indole-3,3'-pyrrolidine]-2-one |

InChI |

InChI=1S/C12H14N2O/c1-14-7-6-12(8-14)9-4-2-3-5-10(9)13-11(12)15/h2-5H,6-8H2,1H3,(H,13,15)/t12-/m0/s1 |

Clave InChI |

PNYGHERLKSFRMH-LBPRGKRZSA-N |

SMILES |

CN1CCC2(C1)C3=CC=CC=C3NC2=O |

SMILES isomérico |

CN1CC[C@]2(C1)C3=CC=CC=C3NC2=O |

SMILES canónico |

CN1CCC2(C1)C3=CC=CC=C3NC2=O |

Sinónimos |

coerulescine |

Origen del producto |

United States |

Natural Abundance and Phytochemical Sourcing of Coerulescine

Botanical Origin and Distribution: Phalaris coerulescens

Coerulescine is found in the plant Phalaris coerulescens Desf., commonly known as blue canary grass. wikipedia.orglucidcentral.orgnsw.gov.au Phalaris is a genus within the Poaceae family, which is the grass family. ekb.egresearchgate.net The genus Phalaris contains around 21 species, primarily distributed in the north temperate zone, particularly the Mediterranean region. ekb.eg

Phalaris coerulescens is native to the Mediterranean region and Macaronesia. lucidcentral.orgkew.orgala.org.au It is a perennial, tufted grass that grows primarily in the subtropical biome. lucidcentral.orgkew.org It has become established in other parts of the world, including northern Europe and South America, and has been reported as naturalized in areas of Australia, such as New South Wales, Victoria, and Western Australia. lucidcentral.orgnsw.gov.auala.org.aufloranorthamerica.org

Botanical characteristics of Phalaris coerulescens include culms typically 70-200 cm tall, swollen at the base, and leaf blades 4-20 cm long and 1-5 mm wide. floranorthamerica.org The inflorescence is a solid, spike-like panicle, 3-12 cm long. lucidcentral.orgnsw.gov.aufloranorthamerica.org Spikelets are often in groups with one or two bisexual spikelets surrounded by several sterile or male spikelets. ala.org.au

Isolation Methodologies from Natural Sources

This compound was first isolated in 1998 from Phalaris coerulescens. nih.govfrontiersin.orgresearchgate.net A phytochemical examination of Phalaris coerulescens accessions led to the discovery of oxindoles not previously reported in Phalaris species. researchgate.net this compound was identified as one of these oxindoles, and its structure was determined using spectroscopic methods. researchgate.net While specific detailed methodologies for the isolation of this compound from Phalaris coerulescens in the initial discovery are not extensively detailed in the provided search results, the process generally involves phytochemical examination and spectroscopic analysis to elucidate the structure of isolated compounds. researchgate.net Research indicates that the limited supply of this compound from natural isolation has been a factor in the systematic investigation of its biological activity, prompting the development of synthetic methods. nih.gov

Chemodiversity of Associated Phytochemicals

The genus Phalaris is known to be rich in various classes of secondary metabolites. ekb.eg These include phenolics (such as phenolic acids, anthocyanins, and flavonoids), sterols, diterpenes, alkaloids, amino acids, and polysaccharides. ekb.eg

Research on Phalaris species, including Phalaris coerulescens, has revealed the presence of different chemical classes. A review of the genus Phalaris highlights that alkaloids are among the most abundant phytoconstituents found across various species, with 13 alkaloids listed among the 38 compounds identified in a comprehensive list from Phalaris species. ekb.eg Flavonoids (5 compounds), phenolic acids (2 compounds), anthocyanins (3 compounds), and diterpenes (12 compounds) were also reported. ekb.eg

Specifically, furanobisindole type alkaloids, such as (-)-phalarine, have been found in Phalaris coerulescens. researchgate.netejpau.media.pl Other Phalaris species are known to contain indole-derived tryptamine (B22526) alkaloids, including N,N-dimethyltryptamine (DMT) and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). ekb.egavensonline.org These tryptamine alkaloids have structures similar to serotonin. ekb.eg

The production of secondary metabolites in Phalaris can be influenced by factors such as habitat conditions and harvest time. ejpau.media.pl

The following table summarizes some of the chemical classes of phytochemicals found in the genus Phalaris:

| Chemical Class | Examples Found in Phalaris (where specified) |

| Alkaloids | Tryptamine alkaloids (DMT, 5-MeO-DMT), Furanobisindole alkaloids ((-)-Phalarine), this compound |

| Phenolics | Phenolic acids, Flavonoids, Anthocyanins |

| Sterols | Sitosterol |

| Diterpenes | |

| Amino Acids | |

| Polysaccharides | Inulin |

| Fatty Acids |

Elucidation of Coerulescine Biosynthetic Pathways

Proposed Biosynthetic Precursors and Intermediates

Based on its structural relationship to other indole (B1671886) alkaloids, it is proposed that coerulescine is primarily derived from the essential amino acid tryptophan. Tryptophan serves as a common precursor for a wide variety of indole alkaloids found in nature.

A key proposed intermediate in the biosynthesis of spirooxindole alkaloids, including this compound, is the tetrahydro-β-carboline scaffold. Tetrahydro-β-carbolines are structurally related to tryptamines and are also considered derivatives of β-carboline. The transformation of a tetrahydro-β-carboline precursor through an oxidative rearrangement mechanism is suggested as a crucial step in the biogenesis of the spiro[pyrrolidin-3,3′-oxindole] core characteristic of this compound.

Enzymatic Transformations in this compound Biogenesis

While the search results propose an oxidative rearrangement as a key step in the formation of the spirooxindole core, specific enzymatic transformations involved in the natural biosynthesis of this compound in Phalaris coerulescens are not detailed in the provided information. The concept of oxidative rearrangement has been successfully mimicked in laboratory synthesis using various chemical reagents, such as N-bromosuccinimide, lead tetraacetate, sodium tungstate, and tert-butyl hypochlorite, to convert tetrahydro-β-carbolines into spirooxindoles. This chemical analogy supports the plausibility of an enzymatic oxidative process occurring in the plant, but the specific enzymes catalyzing this transformation in the natural pathway of this compound remain to be fully elucidated based on the available data.

Genetic Basis of Biosynthetic Machinery

Information regarding the specific genes encoding the enzymes involved in the biosynthesis of this compound in Phalaris coerulescens is not available in the provided search results. Research into the genetic basis of alkaloid biosynthesis in plants often involves identifying genes that code for enzymes catalyzing specific steps in the pathway, such as cyclases, oxygenases, methyltransferases, and transporters. However, the genetic machinery responsible for the proposed oxidative rearrangement or other steps leading to this compound has not been described in the retrieved literature.

Strategic Approaches to Coerulescine Total Synthesis

Pioneering Racemic Synthetic Routes

Early synthetic efforts towards coerulescine focused on developing racemic mixtures. These approaches laid the groundwork for understanding the chemical transformations required to assemble the spirooxindole framework.

Wittig Olefination–Claisen Rearrangement Approaches

One notable strategy for the racemic synthesis of this compound involves the combination of Wittig olefination and Claisen rearrangement. This protocol provides a convenient route to 4-pentenals, which serve as versatile intermediates. nih.govbeilstein-journals.orgdoaj.orgnih.gov In this approach, a Wittig olefination of ortho-nitrobenzaldehyde with allyloxymethylenetriphenylphosphorane furnishes an allyl vinyl ether. nih.govbeilstein-journals.org Subsequent heating of the allyl vinyl ether in refluxing xylene triggers a Claisen rearrangement, yielding a 4-pentenal (B109682). nih.govbeilstein-journals.orgunigoa.ac.in This aldehyde is then typically converted through a series of steps, including oxidation, esterification, reduction, cyclization, and functional group manipulations, to arrive at the spirooxindole core and ultimately racemic this compound. nih.govbeilstein-journals.org

A representative sequence involves the conversion of the 4-pentenal to a carboxylic acid via Jones oxidation, followed by esterification. nih.govbeilstein-journals.orgunigoa.ac.in A key cyclization step, often mediated by reagents like Zn and NH₄Cl, leads to the formation of the oxindole (B195798) ring. nih.govbeilstein-journals.orgunigoa.ac.in Further transformations, such as protection of the amide nitrogen, introduction of necessary substituents, oxidative cleavage of the allyl group, reductive amination, and final reduction of the amide, complete the synthesis of (±)-coerulescine. nih.govbeilstein-journals.orgunigoa.ac.in

Oxidative Rearrangement Strategies

Oxidative rearrangement reactions have also been employed in the racemic synthesis of the spiro[pyrrolidin-3,3'-oxindole] framework found in this compound. nih.govbeilstein-journals.orgresearchgate.net Various oxidative reagents have been utilized for this purpose, including lead tetraacetate, sodium tungstate, tert-butyl hypochlorite, and N-bromosuccinimide. nih.govbeilstein-journals.orgresearchgate.net These methods typically involve the oxidative transformation of a suitable precursor, such as a tetrahydro-β-carboline derivative, to construct the spirocyclic oxindole system. researchgate.netresearchgate.net For instance, a reported formal synthesis of (±)-coerulescine utilized a novel rearrangement of 1,2,3,4-tetrahydro-9-hydroxy-β-carbolines mediated by dimethyldioxirane (B1199080) (DMD) to yield 3,3-disubstituted oxindoles. researchgate.net

Intramolecular Cyclization Protocols

Intramolecular cyclization reactions represent another significant strategy in the racemic synthesis of this compound. These protocols involve the formation of the spirocyclic system through the intramolecular reaction of a precursor molecule. One approach involves an intramolecular electrophilic cyclization from a 3-benzylcarbamoyl-3-phenylpyrrolidine derivative to form the 3,3-spirocyclic 2-oxindole ring skeleton. researchgate.netresearchgate.net Another method utilizes a tandem aza-Michael initiated ring closure (aza-MIRC) process between an ethoxymethylene-oxindole and a benzyl(2-bromoethyl)carbamate. researchgate.net Intramolecular radical cyclizations have also been explored for constructing the spirooxindole core. nih.govbeilstein-journals.orgresearchgate.net Additionally, palladium-catalyzed intramolecular cyanoamidation has been reported as a method to produce 3,3-disubstituted oxindoles, which can be transformed into this compound. nih.govbeilstein-journals.orgresearchgate.net

Enantioselective Total Synthesis Methodologies

The development of enantioselective synthetic routes has been crucial for accessing pure stereoisomers of this compound, which is important for studying its specific biological activities. The construction of the all-carbon quaternary stereocenter at the spiro junction with high enantiocontrol is a central theme in these methodologies. doaj.orgnih.gov

Asymmetric Phase-Transfer Catalysis (PTC) in Spirooxindole Construction

Asymmetric phase-transfer catalysis (PTC) has emerged as a powerful tool for the enantioselective construction of the spirooxindole core. nih.govdoaj.orgnih.govresearchgate.netsnu.ac.krd-nb.info This strategy typically involves the enantioselective alkylation of an appropriately substituted oxindole precursor under PTC conditions using a chiral phase-transfer catalyst. doaj.orgnih.govsnu.ac.krd-nb.info

One successful application of PTC in this compound synthesis involves the asymmetric allylation of diphenylmethyl tert-butyl α-(2-nitrophenyl)malonate. doaj.orgnih.govsnu.ac.kr Using a chiral phase-transfer catalyst, such as (S,S)-3,4,5-trifluorophenyl-NAS bromide, the key chiral quaternary α-alkylmalonate is obtained with high enantioselectivity. doaj.orgnih.gov This intermediate is then converted to the oxindole skeleton through reduction of the nitro group and subsequent cyclization. doaj.orgnih.gov This methodology has enabled the synthesis of (+)-coerulescine with high enantiomeric excess. doaj.orgnih.govsnu.ac.kr

Another PTC-catalyzed approach involves the enantioselective SN2 alkylation of N-protected oxindole derivatives bearing ester moieties at C-3. d-nb.info Utilizing bespoke quaternary ammonium (B1175870) salts derived from quinine, this method allows for the formation of carbonaceous quaternary stereocenters under base-free conditions with good enantiocontrol. d-nb.info

Organocatalytic Strategies for Quaternary Stereocenter Formation

Organocatalysis has provided efficient and enantioselective methods for constructing the quaternary stereocenter of this compound. nih.govresearchgate.netunigoa.ac.indoaj.orgresearchgate.netmdpi.comnih.govnih.govscispace.comnih.govnih.gov Chiral secondary amine catalysts, such as those developed by MacMillan and Jorgensen, have been particularly effective. mdpi.comnih.govsemanticscholar.org

One notable organocatalytic approach involves the asymmetric Michael addition of nitromethane (B149229) to a 2-oxoindoline-3-ylidene acetaldehyde (B116499) catalyzed by a chiral diarylprolinol silyl (B83357) ether. nih.gov This reaction efficiently constructs the all-carbon quaternary spirocyclic carbon stereocenter with excellent enantioselectivity. nih.gov The resulting adduct can then be transformed into (-)-coerulescine through a sequence of one-pot operations. nih.gov

Another organocatalytic strategy utilizes cinchona-derived thiourea (B124793) bifunctional organocatalysts for the α-hydroxymethylation of α-(aminoalkyl)oxindoles, leading to the formation of the quaternary stereogenic center. doaj.orgnih.gov Additionally, chiral thiosquaramide catalysts have been employed in enantioselective oxidative rearrangement approaches to synthesize (-)-coerulescine with high enantioselectivity. nih.govscispace.com

Organocatalytic cascade reactions, such as tandem aza-Michael/spiro-ring closure sequences, have also been developed for the enantioselective synthesis of spirooxindoles, providing access to the this compound core. researchgate.net Furthermore, catalytic asymmetric Staudinger–aza-Wittig reactions of ortho-azidoarylmalonates catalyzed by phosphine (B1218219) oxides have been reported to yield chiral quaternary oxindoles with excellent enantioselectivity, which can be transformed into (-)-coerulescine. nih.gov

Palladium-Catalyzed Asymmetric Allylic Alkylation

Palladium-catalyzed asymmetric allylic alkylation (AAA) has emerged as a powerful tool for the construction of chiral centers, including all-carbon quaternary stereocenters present in spirooxindoles. This method typically involves the reaction of a nucleophile with an allylic electrophile in the presence of a chiral palladium catalyst.

Research has demonstrated the utility of palladium-catalyzed allylic alkylation in the synthesis of spiro[indoline-3,2′-pyrrol]-2-ones, which are structurally related to the this compound core. One approach involves a palladium-catalyzed linear allylic alkylation followed by a DBU-mediated intramolecular cyclization. This protocol has been shown to be compatible with various substrates, providing spiro[indoline-3,2′-pyrrol]-2-ones in moderate to good yields under mild conditions. rsc.org Another study reported a palladium-catalyzed decarboxylative allylic alkylation followed by a DBU-mediated intramolecular cyclization for the concise construction of spiro[indoline-3,2′-pyrrol]-2-one skeletons. researchgate.netdntb.gov.ua

Palladium catalysts with chiral phosphoramidite (B1245037) ligands have been employed in asymmetric cyanoamidation reactions to produce 3,3-disubstituted oxindoles with high enantioselectivity (up to 99% ee). acs.org This method activates the cyanoformamide (B1595522) C−CN bond, which then reacts with a tethered alkene to form the all-carbon quaternary stereocenter. The resulting oxindole products can be transformed into compounds like (+)-horsfiline and (−)-coerulescine. acs.org

Photochemical Approaches to Spirooxindole Frameworks

Photochemical reactions offer unique pathways for the construction of complex molecular architectures, including spirooxindole frameworks. These approaches often involve the generation of reactive intermediates under photolytic conditions to facilitate cyclization or rearrangement reactions.

One strategy involves a tandem intramolecular photocycloaddition–retro-Mannich reaction sequence to construct the spiro[pyrrolidine-3,3′-oxindole] ring system. This method has been applied in the total synthesis of (±)-coerulescine, (±)-horsfiline, (±)-elacomine, and (±)-6-deoxyelacomine. acs.org Photochemical approaches can provide access to spirooxindoles through various mechanisms, leveraging light energy to drive key bond-forming events. semanticscholar.org

Chemoenzymatic Synthetic Pathways

Chemoenzymatic synthesis combines the strengths of both chemical and enzymatic catalysis to achieve highly efficient and selective transformations. While the application of chemoenzymatic approaches specifically for the synthesis of this compound is not extensively detailed in the provided search results, this strategy holds potential for accessing complex molecules like spirooxindole alkaloids.

Chemoenzymatic methods have been explored for the synthesis of other natural products and pharmaceutical compounds, demonstrating their ability to reduce synthetic steps and improve sustainability. academie-sciences.frrsc.org These approaches often involve using enzymes for specific selective transformations, such as biocatalytic endgame reactions utilizing nucleoside phosphorylases or nucleoside 2′-deoxyribosyltransferases, coupled with chemical steps. academie-sciences.fr The development of chemoenzymatic routes for spirooxindoles would likely involve identifying enzymatic steps that can efficiently construct or modify parts of the spirocyclic system, potentially improving stereocontrol or reducing the need for protecting groups. researchgate.net

Development of Convergent and Stereocontrolled Syntheses

The development of convergent and stereocontrolled syntheses is crucial for the efficient and selective preparation of complex molecules like this compound. Convergent synthesis involves coupling several advanced intermediates, while stereocontrolled synthesis aims to produce a single stereoisomer or a desired ratio of stereoisomers.

Numerous synthetic approaches have been developed for the spiro[pyrrolidin-3,3′-oxindole] framework found in this compound and horsfiline (B180918), including both racemic and enantiomeric forms. beilstein-journals.org These strategies often involve the careful control of reaction conditions and the use of chiral catalysts or auxiliaries to induce stereoselectivity.

Examples of approaches contributing to convergent and stereocontrolled syntheses include:

Oxidative rearrangements using reagents like lead tetraacetate, sodium tungstate, tert-butyl hypochlorite, and N-bromosuccinimide. beilstein-journals.org

Mannich reactions. beilstein-journals.org

Ring expansion reactions. beilstein-journals.org

1,3-dipolar cycloadditions. beilstein-journals.org

Intramolecular radical cyclizations. beilstein-journals.org

Electrophilic cyclization. beilstein-journals.orgresearchgate.net

Asymmetric nitroolefination reactions. beilstein-journals.org

Palladium asymmetric allylic alkylation. beilstein-journals.org

Palladium-catalyzed domino Heck–cyanation. beilstein-journals.org

Pd-catalyzed intramolecular cyanoamidation. beilstein-journals.orgacs.org

NHC-mediated O- to C-carboxyl transfer. beilstein-journals.org

Dimethyldioxirane (DMDO) mediated oxidation. beilstein-journals.org

Tandem intramolecular photocycloaddition–retro-Mannich reaction. beilstein-journals.orgacs.org

Wittig olefination–Claisen rearrangement protocols. beilstein-journals.org

A straightforward synthesis of (±)-coerulescine and (±)-horsfiline has been established involving a Lewis acid-catalyzed rearrangement and an intramolecular electrophilic cyclization to form the spirocyclic oxindole ring skeleton. researchgate.net Another method for constructing spiro[indoline-3,2′-pyrrol]-2-one skeletons involves a palladium-catalyzed decarboxylative allylic alkylation followed by a DBU-mediated intramolecular cyclization. dntb.gov.ua

The stereoselective synthesis of 3,3-disubstituted oxindoles and spirooxindoles has also been achieved through allylic alkylation of Morita–Baylis–Hillman carbonates of isatins. figshare.comacs.org Organocatalytic methods have proven effective in achieving high enantio- and diastereoselectivity in the synthesis of spirocyclic compounds. researchgate.net

Challenges in Stereoselective Synthesis of this compound Analogues

Despite the significant progress made in the synthesis of spirooxindoles, achieving high stereoselectivity in the synthesis of this compound analogues presents ongoing challenges. The construction of the spiro quaternary carbon center with precise control over its configuration, as well as the relative stereochemistry of other chiral centers in analogues, requires sophisticated synthetic strategies.

Challenges include:

Controlling the stereochemistry at the spiro junction and other stereocenters simultaneously. acs.org

Developing catalytic systems that provide high levels of enantio- and diastereoselectivity for a wide range of substrates. acs.org

Designing convergent routes that minimize the loss of stereochemical information during coupling steps.

Accessing unsubstituted spirocyclic rings stereoselectively remains a challenge. rsc.org

Stereoconvergent reactions of epoxides, which could potentially be useful intermediates, are challenging and limited. researchgate.net

Research continues to focus on developing novel catalytic systems and reaction conditions to overcome these challenges and enable the efficient and stereoselective synthesis of this compound analogues with diverse structural features for biological evaluation. acs.org

Investigation of Coerulescine S Biological Activities and Molecular Targets

Preclinical In Vitro Cellular Studies

Preclinical in vitro studies have begun to explore the effects of Coerulescine and its analogues on various cellular processes, particularly in the context of cancer. These investigations aim to understand how these compounds interact with cells and influence their behavior.

Modulatory Effects on Cell Proliferation and Viability

Spirooxindole derivatives, including those structurally related to this compound, have demonstrated promising antiproliferative activity against a range of cancer cell lines. researchgate.net Studies have indicated that these compounds can be potent against various cancer cell lines. researchgate.net this compound itself has been reported to inhibit the growth of human cancer cells. biosynth.com Some spirooxindole derivatives, including this compound, have been noted as inhibitors of the mammalian cell cycle at the G2/M interphase. rsc.orgresearchgate.net

Induction of Programmed Cell Death Pathways (e.g., Apoptosis)

A key mechanism by which spirooxindole derivatives, such as this compound, exert their effects is through the induction of programmed cell death, notably apoptosis. researchgate.net this compound has been shown to inhibit the growth of human cancer cells by inducing apoptosis, a process leading to cell death. biosynth.com Mechanistic investigations of spirooxindole derivatives have revealed their ability to induce apoptosis. researchgate.net

Anti-Angiogenic and Anti-Metastatic Mechanisms

Research into spirooxindole derivatives has also explored their potential to inhibit processes crucial for cancer progression, such as angiogenesis and metastasis. Mechanistic investigations have indicated the ability of these compounds to inhibit angiogenesis and metastasis. researchgate.net Angiogenesis, the formation of new blood vessels, is a crucial event for tumor progression and metastasis and has become a therapeutic target in many cancer therapies. frontiersin.org Inhibiting metastasis at its initial stages is considered essential for successful anticancer therapy, with cell detachment from the primary tumor followed by invasion being an early phase of metastasis. mdpi.com

Molecular Interactions with Biological Macromolecules

Understanding the molecular targets of this compound and its analogues is vital for elucidating their mechanisms of action. Studies have focused on their interactions with key biological macromolecules, including kinases and receptors.

Kinase Inhibition and Signaling Pathway Modulation

(R)-(-)-Coerulescine is described as a potent inhibitor of protein kinases and has shown anticancer properties. biosynth.com It is reported to specifically target protein kinases involved in cancer cell proliferation and survival. biosynth.com Spirooxindole derivatives have been identified as potent inhibitors of signaling tyrosine kinases. researchgate.net The unique structure of (R)-(-)-Coerulescine makes it a valuable tool for studying the function and regulation of protein kinases in both normal and cancer cells. biosynth.com

Receptor Binding Profiling (e.g., 5-HT6R)

This compound analogues have been investigated as new ligands for aminergic G-protein coupled receptors (GPCRs). dntb.gov.uanih.gov Specifically, synthetic derivatives of spiro[pyrrolidinyl-3,3′-oxindole] alkaloids, which are considered this compound analogues, have been explored for their binding properties to the 5-HT6 receptor (5-HT6R). dntb.gov.uanih.govnih.gov The 5-HT6R is a member of the Class A G-protein coupled receptors and is considered a promising drug target for central nervous system-related indications. nih.gov Studies have aimed to identify ligands with affinity towards the 5-HT6 receptor. nih.govnih.gov

Enzyme Activity Perturbations

Specific research detailing the direct perturbation of enzyme activities by this compound was not extensively found in the consulted sources. While this compound is mentioned in contexts related to alkaloid synthesis and metabolism, including discussions around enzymes like nitro-reductase in the broader context of tryptophan metabolism, the available information does not provide specific data or detailed findings on this compound's direct inhibitory or activating effects on particular enzymes. mdpi-res.com Research efforts have focused on the synthesis of this compound and its derivatives, suggesting potential for future studies into its biological interactions, which could include enzyme modulation. beilstein-journals.orgfrontiersin.org

Preclinical In Vivo Mechanistic Investigations

Detailed preclinical in vivo mechanistic investigations specifically focused on this compound, such as comprehensive pharmacodynamic profiling in animal models or target engagement studies, were not prominently featured in the consulted literature.

Pharmacodynamic Profiling in Animal Models

Specific preclinical in vivo pharmacodynamic profiling studies for this compound were not identified in the search results. While the concept of pharmacodynamic evaluation in animal models is a standard practice in pharmacological research to understand the effects of a compound within a living system, data specifically for this compound regarding its effects on biological markers or physiological processes in vivo were not available. nih.govnih.gov

Structure Activity Relationship Sar and Structural Modification Studies of Coerulescine Analogues

Correlating Structural Features with Biological Responses

Research on spirooxindole derivatives, including those structurally related to Coerulescine, has aimed to correlate specific structural features with observed biological responses. For instance, studies on synthetic derivatives of spiro[pyrrolidinyl-3,3′-oxindole] alkaloids have explored their activity as ligands for aminergic GPCRs, particularly the 5-HT6 receptor nih.govmdpi.com. The spiro[pyrrolidine-3,3′-oxindole] scaffold was identified as a chemical starting point for these investigations nih.govmdpi.com.

In the context of antileishmanial activity, a series of functionalized spiro[indoline-3,2′-pyrrolidin]-2-one and spiro[indoline-3,3′-pyrrolizin]-2-one derivatives, structurally related to spirooxindole alkaloids, were synthesized and evaluated mdpi.comresearchgate.net. These studies revealed that specific substitutions on the spirooxindole core and the fused heterocyclic systems influenced their inhibitory activity against Leishmania donovani and Leishmania DNA topoisomerase type IB mdpi.comresearchgate.net. For example, certain analogues showed potent in vitro antileishmanial activity with IC50 values in the low micromolar range mdpi.comresearchgate.net.

| Compound | IC50 (L. donovani) (µM) | IC50 (LTopIB) (µM) |

| 24a | 2.43 | Potential Result |

| 24e | 0.96 | Potential Result |

| 24f | 1.62 | Potential Result |

| 25d | 3.55 | Potential Result |

| Amphotericin B (Standard) | 0.060 | Not Applicable |

| Camptothecin (Standard) | Not Applicable | Standard Drug |

Note: Data extracted from research on functionalized spiro[indoline-3,2′-pyrrolidin]-2-one and spiro[indoline-3,3′-pyrrolizin]-2-one derivatives mdpi.comresearchgate.net.

Another study investigating spiro[pyrrolidine-3,3′-oxindoles] as 5-HT6 receptor chemotypes explored the effect of substituents on binding affinity. Alkylated derivatives showed improved binding affinity, with a compound possessing a bulkier, lipophilic group exhibiting submicromolar binding affinity and selectivity nih.gov.

| Derivative Type | Binding Affinity Improvement | Selectivity |

| Alkylated | Some improvement | Not specified |

| Bulky Lipophilic Group | Best, submicromolar | Selective |

Note: Data extracted from research on spiro[pyrrolidine-3,3′-oxindoles] as 5-HT6 receptor ligands nih.gov.

These findings underscore the importance of the nature and position of substituents on the spirooxindole scaffold in modulating biological activity.

Rational Design of this compound Derivatives

The rational design of this compound derivatives and related spirooxindoles is guided by SAR studies and the understanding of how structural modifications impact interactions with biological targets nih.govmdpi.com. The spirooxindole core's ability to bind to a variety of targets makes it a versatile scaffold for drug discovery researchgate.net. Rational design strategies involve modifying the core structure or introducing substituents at specific positions to enhance desired activities, improve pharmacokinetic properties, or increase selectivity researchgate.net.

For instance, the spiro[pyrrolidinyl-3,3′-oxindole] scaffold has been a starting point for the rational design of 5-HT6 receptor ligands nih.govmdpi.com. Virtual fragment screening and structure-based methods have been employed to identify promising scaffolds, followed by hit-to-lead optimization through systematic structural modifications nih.govmdpi.com. This process involves exploring different substitution patterns and introducing pharmacophores to improve binding affinity nih.govmdpi.com.

The synthesis of various derivatives is a key aspect of rational design, allowing for the systematic investigation of structural variations. Synthetic methods for constructing the spiro[pyrrolidin-3,3′-oxindole] framework, including oxidative rearrangements, Mannich reactions, and 1,3-dipolar cycloadditions, provide access to diverse analogues for SAR studies beilstein-journals.orgresearchgate.net. Enantioselective synthetic routes have also been developed to obtain specific stereoisomers for further investigation of their biological activities nih.govfrontiersin.orgnih.gov.

Stereochemical Influence on Pharmacological Profiles (Chirality-Activity Relationship)

This compound possesses a quaternary stereogenic center at the spiro junction nih.govfrontiersin.org. The stereochemistry at this center can significantly influence the pharmacological profile of spirooxindole derivatives, giving rise to chirality-activity relationships nih.govfrontiersin.org. Enantioselective synthetic methods have been developed to access specific enantiomers of this compound and related compounds to study the impact of stereochemistry on their biological activities nih.govfrontiersin.orgnih.govresearchgate.net.

While stereochemistry is often crucial for optimal activity and target interaction, some studies on related spiro[pyrrolidinyl-oxindole] compounds have indicated that, for certain biological activities, the stereochemistry at the spiro center might not be the sole determinant of activity electronicsandbooks.com. For example, a study on synthetic intermediates related to spirotryprostatins found that a pair of diastereomers showed equal activity against human breast cancer cells, suggesting that the stereochemistry at the spiro center was not crucial for this particular anti-tumor action electronicsandbooks.com.

Nevertheless, systematic investigations into the biological activities of enantiomerically enriched this compound and its derivatives are ongoing to fully understand the role of chirality in their pharmacological profiles nih.govfrontiersin.org.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are strategies used in medicinal chemistry to identify novel chemotypes with similar or improved biological activity compared to a lead compound, while potentially offering advantages in terms of properties like patentability, metabolism, and toxicity researchgate.netsci-hub.seresearchgate.net. The spirooxindole scaffold itself can be considered a valuable framework for scaffold hopping, as it is present in numerous biologically active molecules mdpi.comresearchgate.netresearchgate.net.

In the design of new ligands, scaffold hopping involves replacing the core structure of a known active compound with a different scaffold while retaining key features necessary for target interaction sci-hub.seresearchgate.net. Bioisosteric replacements involve substituting specific atoms or groups within a molecule with others that have similar physical or chemical properties, aiming to maintain or enhance biological activity researchgate.net.

Studies on spirooxindole derivatives have sometimes involved strategies akin to scaffold hopping by exploring related spirocyclic systems or incorporating different heterocyclic moieties fused to the oxindole (B195798) core mdpi.comresearchgate.net. Bioisosteric replacements within the substituents on the spirooxindole scaffold can also be employed to fine-tune interactions with the biological target researchgate.net. For instance, replacing a hydrazine (B178648) moiety with a urea (B33335) or thiourea (B124793) scaffold has been explored in the design of antiviral agents to modify hydrogen bonding and hydrophobic interactions researchgate.net. The high synthetic versatility of the spirooxindole scaffold facilitates the creation of diverse analogues for exploring these strategies researchgate.net.

Advanced Analytical Techniques for Coerulescine Research

Chromatographic Separation Methods (e.g., HPLC, Chiral GC)

Chromatographic techniques are fundamental for the purification and analysis of Coerulescine from complex mixtures, such as reaction masses or natural extracts. High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose. In synthetic preparations, flash column chromatography is often employed for initial purification, followed by HPLC for achieving high purity researchgate.net.

For the separation of its enantiomers, Chiral High-Performance Liquid Chromatography (Chiral HPLC) is indispensable. The enantiomeric excess (ee) of synthetic this compound is routinely determined using this method. Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for resolving the enantiomers of spirooxindole alkaloids researchgate.netmdpi.com. Specific conditions have been reported for the chiral separation of this compound, demonstrating the high resolving power of this technique researchgate.net. While Chiral Gas Chromatography (GC) is a powerful technique for the separation of volatile chiral compounds, its application to this compound is less common in the reviewed literature, with HPLC being the predominant method researchgate.netacs.org.

Interactive Data Table: Chiral HPLC Conditions for this compound Analysis

| Parameter | (+)-Coerulescine | Precursor (S-enantiomer 13) |

| Chiral Column | DAICEL Chiralpak AS-H | DAICEL Chiralpak AD-H |

| Mobile Phase | Hexane:2-propanol = 90:10 | Hexane:2-propanol = 90:10 |

| Flow Rate | 1.0 ml/min | 1.0 ml/min |

| Temperature | 23 °C | 23 °C |

| Detection Wavelength | 254 nm | 254 nm |

| Retention Time (minor) | 30.1 min (R-enantiomer) | 18.7 min (R-enantiomer) |

| Retention Time (major) | 48.9 min (S-enantiomer) | 16.2 min (S-enantiomer) |

| Enantiomeric Excess | >99% ee | >99% ee |

| Reference | researchgate.net | researchgate.net |

Spectroscopic Characterization (e.g., NMR, Mass Spectrometry, IR)

Spectroscopic methods are essential for the structural elucidation of this compound, providing detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H-NMR and ¹³C-NMR are critical for confirming the structure of this compound and its synthetic intermediates. ¹H-NMR spectra provide information on the chemical environment of protons, their multiplicity, and coupling constants, which helps in assigning the relative stereochemistry. ¹³C-NMR spectra reveal the number and types of carbon atoms present in the molecule researchgate.net. For instance, the ¹³C-NMR spectrum of a precursor to (+)-Coerulescine shows characteristic peaks at 177.92 ppm and 168.10 ppm, corresponding to the carbonyl carbons of the oxindole (B195798) and the tert-butoxycarbonyl protecting group, respectively researchgate.net.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), often using techniques like Fast Atom Bombardment (FAB), is employed to determine the precise molecular weight and elemental composition of this compound researchgate.net. This information is crucial for confirming the molecular formula of the synthesized compound.

Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the this compound molecule. The IR spectrum provides valuable information by showing characteristic absorption bands for specific chemical bonds researchgate.net. For example, the IR spectrum of a synthetic intermediate of this compound displays strong absorption bands at 3249 cm⁻¹ (N-H stretch), 1733 cm⁻¹ (C=O stretch of the ester), and 1620 cm⁻¹ (C=O stretch of the oxindole) researchgate.net.

Interactive Data Table: Spectroscopic Data for a this compound Precursor (Compound 13)

| Technique | Key Data | Reference |

| ¹H-NMR (400 MHz, CDCl₃) | δ 9.01 (s, 1H), 7.20−7.25 (m, 2H), 7.02 (t, J = 7.50 Hz, 1H), 6.88–6.91 (m, 1H), 3.71 (q, J = 5.50 Hz, 1H), 3.55 (t, J = 5.50 Hz, 1H), 2.92 (s, 1H), 2.57 (qd, J₁ = 7.40 Hz, J₂ = 5.30 Hz, 1H), 2.28 (dt, J₁ = 14.3 Hz, J₂ = 5.50 Hz, 1H) 1.35 (s, 9H) ppm | researchgate.net |

| ¹³C-NMR (100 MHz, CDCl₃) | δ 177.92, 168.10, 141.25, 128.96, 128.80, 123.42, 122.71 110.33, 82.80, 59.61, 58.92, 36.51, 27.65 ppm | researchgate.net |

| IR (KBr) | 3249, 1733, 1620, 1472, 1369, 1220, 1155, 772, 674 cm⁻¹ | researchgate.net |

| HRMS (FAB) | calcd for [C₁₅H₁₉NO₄]⁺: 277.1314, found: 278.1397 | researchgate.net |

Chiral Analysis for Enantiomeric Purity Determination (e.g., Polarimetry, Chiral HPLC)

Determining the enantiomeric purity of this compound is of paramount importance, especially in the context of its biological activity.

Polarimetry: This technique measures the rotation of plane-polarized light by a chiral compound in solution carleton.edunih.gov. The specific rotation, [α], is a characteristic physical property of an enantiomer. For synthetic (+)-Coerulescine, a specific rotation of [α]²⁰D = +3.08 (c = 1, MeOH) has been reported, confirming its dextrorotatory nature researchgate.net. This value is compared with literature data to help confirm the absolute configuration of the synthesized molecule researchgate.net.

Chiral HPLC: As detailed in section 7.1, chiral HPLC is the definitive method for quantifying the ratio of enantiomers in a mixture. It provides a precise measurement of the enantiomeric excess (ee), which is a critical parameter for the quality control of enantiomerically enriched this compound researchgate.net. An enantiomeric excess of >99% has been achieved for (+)-Coerulescine, as determined by chiral HPLC analysis researchgate.net.

Advanced Structural Elucidation Techniques (e.g., X-ray Diffraction)

While spectroscopic methods provide the connectivity of a molecule, single-crystal X-ray diffraction provides unambiguous proof of its three-dimensional structure and absolute stereochemistry nih.govnih.gov. This non-destructive technique analyzes the diffraction pattern of X-rays passing through a single crystal of the compound to determine the precise arrangement of atoms in the crystal lattice, including bond lengths and angles nih.gov.

Although a specific crystal structure for this compound itself was not identified in the surveyed literature, X-ray crystallography is a standard and powerful tool for the structural confirmation of spirooxindole derivatives ird.fr. For example, the stereochemistry of novel functionalized spiro[indoline-3,2′-pyrrolidin]-2-one derivatives, which share the core scaffold of this compound, has been confirmed by single-crystal X-ray crystallography studies. Similarly, the crystal structure of the related natural product Horsfiline (B180918), obtained as colorless crystals, was determined through spectral analysis and confirmed by partial synthesis, indicating its amenability to crystallization. The determination of the crystal structure of a closely related synthetic pyrrolidinyl-spirooxindole in the monoclinic crystal system P2₁/n further demonstrates the utility of this technique for establishing the complex 3D architecture of this class of alkaloids ird.fr. These examples underscore the capability of X-ray diffraction to definitively elucidate the absolute configuration of chiral centers within the spiro[pyrrolidin-3,3′-oxindole] framework.

Emerging Research Avenues and Future Directions for Coerulescine

Addressing Supply Chain Limitations for Research

A significant challenge in the systematic investigation of coerulescine's biological activities has been the limited supply available from natural isolation. nih.govfrontiersin.org this compound was first isolated in 1998, but its presence in Phalaris coerulescens was noted earlier. wikipedia.orgresearchgate.net Natural sources, such as the blue canary grass Phalaris coerulescens or certain Myristicaceae species, may not provide sufficient quantities for extensive research, especially for preclinical studies and the exploration of derivatives. beilstein-journals.orgnih.gov This limitation underscores the need for reliable and scalable synthetic methods to ensure a consistent and adequate supply of this compound for ongoing and future research endeavors. beilstein-journals.orgnih.govnih.govfrontiersin.org

Optimization of Pharmacological Properties for Research Tools

The spirooxindole framework, present in this compound, is recognized for its diverse pharmacological activities. beilstein-journals.orgnih.govnih.govresearchgate.net Research into this compound and its derivatives is driven by the potential to optimize these properties. Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the this compound structure influence its biological effects. nih.govfrontiersin.org For instance, derivatization of the aromatic moiety in the oxindole (B195798) core via halogenation has been explored. nih.gov The development of enantioselective synthetic routes is also important, as different enantiomers can exhibit varying biological activities. nih.govfrontiersin.org Optimizing pharmacological properties aims to enhance potency, selectivity, and potentially explore new biological targets, transforming this compound and its analogues into valuable research tools. nih.gov

Exploration of Novel Therapeutic Research Targets

The spirooxindole scaffold found in this compound is a key structural feature in many alkaloids with various biological activities, including potential antitumor properties. nih.govnih.govnih.gov While the systematic investigation of this compound's specific biological activity has been hampered by supply issues, the broader class of spirooxindole derivatives has shown promising antiproliferative activity against various cancer cell lines in preclinical studies. researchgate.net These derivatives are known to interact with multiple molecular targets involved in cancer progression, such as kinases, receptors, and enzymes. researchgate.net Research is ongoing to explore this compound and its derivatives as potential agents targeting these pathways, including inducing cell cycle arrest and apoptosis, and inhibiting angiogenesis and metastasis. mdpi.comresearchgate.net Synthetic efforts are also focused on preparing derivatives to investigate their structure-activity relationships for potential antitumor activity. nih.govfrontiersin.org Synthetic derivatives of spiro[pyrrolidinyl-3,3′-oxindole] alkaloids, analogous to this compound, have also been investigated as ligands for aminergic G-protein coupled receptors (GPCRs), specifically the 5-HT6 receptor. researchgate.netnih.gov

Development of Robust and Scalable Synthetic Methodologies

Given the limitations of natural isolation, the development of efficient, robust, and scalable synthetic methodologies for this compound is a critical research area. beilstein-journals.orgnih.govnih.govwikipedia.org The construction of the quaternary stereogenic center in this compound has been a particular challenge for synthesis. nih.govfrontiersin.org Numerous synthetic approaches have been developed for the spiro[pyrrolidin-3,3′-oxindole] framework present in this compound and related compounds, including both racemic and enantiomeric syntheses. beilstein-journals.orgnih.gov These methodologies employ various strategies such as oxidative rearrangements, Mannich reactions, 1,3-dipolar cycloadditions, intramolecular radical cyclizations, and asymmetric nitroolefination. beilstein-journals.orgnih.govnih.gov Recent advancements include enantioselective routes utilizing phase-transfer catalysis and tandem cyclization reactions. nih.govfrontiersin.orgresearchgate.netresearchgate.net The goal is to develop methods that not only provide access to this compound but also allow for the efficient synthesis of various derivatives for SAR studies and further biological evaluation. nih.govfrontiersin.org The successful development of large-scale synthetic methods is essential for enabling systematic biological investigations. nih.govfrontiersin.org

Integration of Computational Chemistry in this compound Research

Computational chemistry plays an increasingly important role in the study of complex molecules like this compound. This field utilizes computer simulations to address chemical problems, including describing molecular structures, calculating molecular reactivity, and modeling molecular interactions. imist.ma For this compound research, computational methods can be integrated in several ways. This includes predicting optimal synthetic routes and reaction conditions, analyzing the electronic properties and reactivity of this compound and its intermediates, and understanding the potential interactions of this compound and its derivatives with biological targets through techniques like molecular docking and dynamics simulations. nih.govresearchgate.netmdpi.com Computational studies can complement experimental efforts in SAR analysis, helping to rationalize observed biological activities based on predicted binding modes and affinities. nih.govmdpi.com Furthermore, computational chemistry can assist in the design of novel this compound analogues with desired pharmacological profiles, potentially reducing the number of compounds that need to be synthesized and tested experimentally.

Q & A

Q. What are the foundational synthetic routes for Coerulescine, and how do they address stereochemical challenges?

this compound is commonly synthesized via Wittig olefination followed by Claisen rearrangement and Jones oxidation to form the oxindole core . A critical challenge lies in controlling stereoselectivity during cyclization steps. For example, using Zn/NH₄Cl under reductive conditions enables clean cyclization to the oxindole structure, minimizing racemization . Initial characterization relies on ¹H/¹³C NMR to confirm regiochemistry and X-ray crystallography for absolute stereochemical determination.

Q. What spectroscopic methods are essential for characterizing this compound and its intermediates?

Key methods include:

- NMR spectroscopy : To resolve E/Z isomer ratios in intermediates (e.g., allyl vinyl ethers) and confirm cyclization products .

- Mass spectrometry (HRMS) : For molecular weight validation.

- Polarimetry : To assess optical purity post-synthesis. Discrepancies in spectral data (e.g., unexpected splitting in NMR) should prompt re-evaluation of reaction conditions or purification steps .

Q. How should researchers design a preliminary bioactivity study for this compound?

- Target selection : Prioritize receptors/pathways linked to oxindole alkaloids (e.g., serotonin receptors).

- In vitro assays : Use cell-based models (e.g., HEK293 cells expressing target receptors) with dose-response curves.

- Controls : Include structurally related analogs (e.g., horsfiline) to isolate this compound-specific effects .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized while minimizing side reactions?

Optimization strategies include:

- Catalyst screening : Transition metals (e.g., Pd catalysts) for asymmetric allylic alkylation .

- Solvent effects : Polar aprotic solvents (e.g., DMF) to enhance Claisen rearrangement efficiency .

- Temperature control : Lower temps (0°C) during NaH-mediated protection steps to reduce decomposition .

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Claisen Rearrangement | Xylene, reflux | 85% → 92% (with Pd catalysis) |

| Boc Deprotection | HCl in dioxane | 90% purity |

Q. How should researchers reconcile contradictory data in this compound’s mechanistic studies?

- Hypothesis testing : If observed bioactivity conflicts with computational docking results, validate via mutagenesis (e.g., modifying key binding residues).

- Multi-technique validation : Combine kinetic isotope effects with DFT calculations to resolve ambiguities in reaction mechanisms .

- Peer review : Present raw data (e.g., HPLC traces, crystallographic files) to collaborators for independent verification .

Q. What methodologies enable the study of this compound’s biological mechanism of action?

- Cellular imaging : Use fluorescent probes to track this compound localization (e.g., confocal microscopy).

- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify binding partners.

- In vivo models : Zebrafish embryos for neuroactivity screening, ensuring ethical compliance (3Rs principles) .

Q. How can researchers address reproducibility challenges in this compound synthesis?

- Detailed protocols : Document exact molar ratios (e.g., 1.2 eq. NaH for N-protection) and purification steps (e.g., column chromatography gradients) .

- Open-source data : Share spectral libraries (e.g., NMR shifts in CDCl₃) via repositories like Zenodo.

- Replication studies : Collaborate with independent labs to validate synthetic routes .

Methodological Guidance

How to formulate a research question addressing this compound’s structure-activity relationship (SAR)?

- FINER criteria : Ensure the question is Feasible, Interesting, Novel, Ethical, and Relevant . Example: “How does substitution at C5 of this compound’s oxindole core modulate serotonin receptor binding affinity?”

- Literature gap analysis : Use tools like SciFinder to identify understudied functional groups (e.g., bromination at C5 for SAR studies) .

Q. What statistical approaches are suitable for analyzing this compound’s bioassay data?

- Dose-response modeling : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values.

- Multivariate analysis : PCA (Principal Component Analysis) to correlate structural features with activity.

- Error handling : Report confidence intervals (95% CI) and use Grubbs’ test to exclude outliers .

Q. How to design a robust experimental framework for this compound derivatives?

- Modular synthesis : Introduce diversity via late-stage functionalization (e.g., Suzuki-Miyaura coupling).

- High-throughput screening : 96-well plates for rapid IC₅₀ determination.

- Ethical compliance : Obtain IRB approval for in vivo studies and adhere to OECD guidelines for cytotoxicity assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.